molecular formula C17H14N2 B8762577 Isoellipticine CAS No. 13799-49-0

Isoellipticine

Cat. No. B8762577
M. Wt: 246.31 g/mol
InChI Key: JSYJDIUYIWEOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05079363

Procedure details

A similar reaction to that described above starting from the compounds of formulae XXVII and XXVIII appears in J. Org. Chem. 48, pp. 2690-2695 (1983) in which an equivalent of 5,11-dihydroxy 5,11-dimethyl 10,11-dihydro 5H-pyrido[3,4-b]carbazole is made to react with about 40 equivalents of sodium borohydride for 20 hours in refluxing ethanol to give rise to 5,11 dimethyl 10H-pyrido[3,4-b]carbazole.
[Compound]
Name
XXVII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
XXVIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5,11-dihydroxy 5,11-dimethyl 10,11-dihydro 5H-pyrido[3,4-b]carbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O[C:2]1([CH3:21])[C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[NH:7][C:6]=2[C:5](O)([CH3:15])[C:4]2[CH:17]=[N:18][CH:19]=[CH:20][C:3]1=2.[BH4-].[Na+]>C(O)C>[CH3:21][C:2]1[C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[NH:7][C:6]=2[C:5]([CH3:15])=[C:4]2[CH:17]=[N:18][CH:19]=[CH:20][C:3]=12 |f:1.2|

Inputs

Step One
Name
XXVII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
XXVIII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
5,11-dihydroxy 5,11-dimethyl 10,11-dihydro 5H-pyrido[3,4-b]carbazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1(C2=C(C(C=3NC4=CC=CC=C4C13)(C)O)C=NC=C2)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A similar reaction to

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C(=C(C=3NC4=CC=CC=C4C13)C)C=NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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